molecular formula C8H8N2O4S B6258069 5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 155983-99-6

5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6258069
CAS No.: 155983-99-6
M. Wt: 228.23 g/mol
InChI Key: RKVGFAYHLRKXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring, and is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiadiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine compounds .

Scientific Research Applications

5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
  • 5-methoxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
  • 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide

Uniqueness

5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is unique due to its specific methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiadiazine derivatives and contributes to its distinct pharmacological profile .

Properties

IUPAC Name

5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-14-5-3-2-4-6-7(5)9-8(11)10-15(6,12)13/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVGFAYHLRKXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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